molecular formula C9H11NO4S B2944338 (2R)-2-benzenesulfonamidopropanoic acid CAS No. 29268-17-5

(2R)-2-benzenesulfonamidopropanoic acid

Cat. No. B2944338
CAS RN: 29268-17-5
M. Wt: 229.25
InChI Key: KHLXTMZRKBVYST-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-benzenesulfonamidopropanoic acid” is a chemical compound with the CAS Number: 29268-17-5 . It has a molecular weight of 229.26 and its IUPAC name is (2R)-2-[(phenylsulfonyl)amino]propanoic acid .


Molecular Structure Analysis

The InChI code for “(2R)-2-benzenesulfonamidopropanoic acid” is 1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “(2R)-2-benzenesulfonamidopropanoic acid” is between 124-126 degrees .

Scientific Research Applications

1. Molecular Pharmacology

In the realm of molecular pharmacology, benzenesulfonamide derivatives have shown potential as ligands for nuclear receptors, impacting physiological processes like lipid metabolism, immune function, and circadian rhythm. Kumar et al. (2010) discovered a benzenesulfonamide derivative, T0901317, which can act as an inverse agonist for retinoic acid receptor-related orphan receptors (RORs) like RORα and RORγ. This could be pivotal in developing treatments for metabolic and immune disorders (Kumar et al., 2010).

2. Chemical Synthesis and Reactions

Benzenesulfonamides are involved in various chemical reactions. For example, Koehler (1962) studied the Friedel-Crafts reaction mechanism of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene, revealing intricate reaction pathways and intermediates (Koehler, 1962).

3. Antitumor and Antimicrobial Applications

Research by Saad and Khedr (2017) highlights the synthesis of new benzenesulfonamide complexes with metals like Ni, Co, Mn, Hg, Cd, and Zn, which show promise as antitumor and antimicrobial agents. This research opens up new avenues in therapeutic applications (Saad & Khedr, 2017).

4. Pharmaceutical Chemistry

Gao, Qiao, and Whitesides (1995) investigated benzenesulfonamides as inhibitors for carbonic anhydrase II. This research contributes to understanding how different molecular structures affect binding constants, crucial for drug design and discovery (Gao, Qiao, & Whitesides, 1995).

5. Environmental Science

In environmental science, benzenesulfonamides are studied for their potential as nanoadsorbents. Abbasabadi, Rashidi, and Khodabakhshi (2016) synthesized benzenesulfonic acid-grafted graphene for efficient hydrogen sulfide removal, demonstrating its utility in environmental cleanup (Abbasabadi, Rashidi, & Khodabakhshi, 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(2R)-2-(benzenesulfonamido)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLXTMZRKBVYST-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-benzenesulfonamidopropanoic acid

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